3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid
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Overview
Description
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid is a compound that features a triazole ring attached to a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromoaniline with sodium azide to form the triazole ring, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced triazole compounds.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the boronic acid group can interact with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(1H-1,2,4-Triazol-1-yl)phenylboronic Acid is unique due to the presence of both the triazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H8BN3O2 |
---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6,13-14H |
InChI Key |
NRQRWSPOZLIPSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C=NC=N2)(O)O |
Origin of Product |
United States |
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